Cas no 115931-34-5 (4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide)

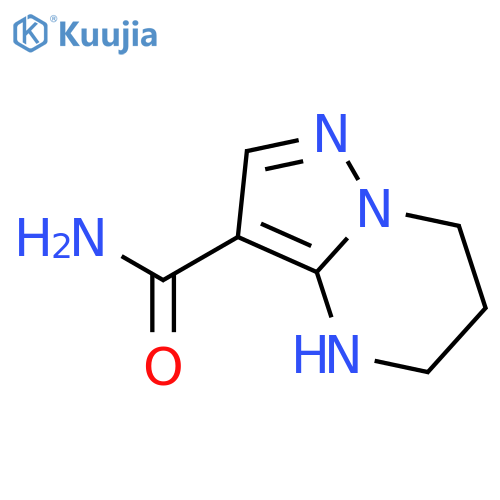

115931-34-5 structure

商品名:4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide

4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-

- 4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide

- 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide

- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

- QEA93134

- SCHEMBL9869560

- EN300-1119311

- 115931-34-5

- C1CCNC2=C(C(=O)N)C=NN21

-

- インチ: InChI=1S/C7H10N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h4,9H,1-3H2,(H2,8,12)

- InChIKey: CMDLMEWUTRWGGS-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 166.08546096Da

- どういたいしつりょう: 166.08546096Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 72.9Ų

4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1119311-0.1g |

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |

115931-34-5 | 95% | 0.1g |

$396.0 | 2023-10-27 | |

| Aaron | AR02920E-100mg |

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |

115931-34-5 | 95% | 100mg |

$570.00 | 2025-02-17 | |

| Aaron | AR02920E-500mg |

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |

115931-34-5 | 95% | 500mg |

$1251.00 | 2025-02-17 | |

| Enamine | EN300-1119311-10.0g |

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |

115931-34-5 | 95% | 10g |

$4914.0 | 2023-06-09 | |

| 1PlusChem | 1P0291S2-10g |

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |

115931-34-5 | 95% | 10g |

$6136.00 | 2023-12-26 | |

| Enamine | EN300-1119311-10g |

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |

115931-34-5 | 95% | 10g |

$4914.0 | 2023-10-27 | |

| Aaron | AR02920E-2.5g |

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |

115931-34-5 | 95% | 2.5g |

$3105.00 | 2025-02-17 | |

| Enamine | EN300-1119311-1.0g |

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |

115931-34-5 | 95% | 1g |

$1142.0 | 2023-06-09 | |

| Enamine | EN300-1119311-0.05g |

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |

115931-34-5 | 95% | 0.05g |

$266.0 | 2023-10-27 | |

| Enamine | EN300-1119311-0.5g |

4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide |

115931-34-5 | 95% | 0.5g |

$891.0 | 2023-10-27 |

4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide 関連文献

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Ping Tong Food Funct., 2020,11, 628-639

115931-34-5 (4H,5H,6H,7H-pyrazolo1,5-apyrimidine-3-carboxamide) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬